molecular formula C16H15Cl3O4 B5044379 1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene

1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene

Cat. No.: B5044379
M. Wt: 377.6 g/mol
InChI Key: CKDYFGRMVKKJBF-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring multiple chlorine and methoxy groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic acid in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene is unique due to its combination of chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O4/c1-20-13-4-3-5-14(21-2)16(13)23-7-6-22-15-11(18)8-10(17)9-12(15)19/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDYFGRMVKKJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCOC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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